Product packaging for 5-Bromo-N,N-dimethylpyridine-3-sulfonamide(Cat. No.:CAS No. 896160-99-9)

5-Bromo-N,N-dimethylpyridine-3-sulfonamide

Cat. No.: B1522319
CAS No.: 896160-99-9
M. Wt: 265.13 g/mol
InChI Key: UHJBBAOJADKLCO-UHFFFAOYSA-N
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Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrN2O2S B1522319 5-Bromo-N,N-dimethylpyridine-3-sulfonamide CAS No. 896160-99-9

Properties

IUPAC Name

5-bromo-N,N-dimethylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2S/c1-10(2)13(11,12)7-3-6(8)4-9-5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJBBAOJADKLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674598
Record name 5-Bromo-N,N-dimethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896160-99-9
Record name 5-Bromo-N,N-dimethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Bromo-N,N-dimethylpyridine-3-sulfonamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₉BrN₂O₂S and a molecular weight of approximately 265.13 g/mol. Its structure features a bromine atom at the fifth position of the pyridine ring, along with a sulfonamide functional group at the third position. This unique configuration contributes to its reactivity and biological profile.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific enzymes. Notably, it has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K) and other related pathways, which are often implicated in cancer progression.

Inhibition Studies

The compound has demonstrated promising results in various studies:

  • Enzyme Inhibition : It has been shown to inhibit PI3Kα kinase with IC50 values ranging from 1.08 to 2.69 μM, indicating its effectiveness in disrupting pathways associated with cancer cell survival and proliferation.
  • Antimicrobial Activity : this compound exhibits activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Its ability to interact with bacterial enzymes may inhibit their function, making it effective against resistant bacterial strains.

The mechanism of action for this compound involves its interaction with biological macromolecules:

  • Hydrogen Bonding : In silico studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its efficacy as an antimicrobial agent.
  • Target Specificity : The presence of the bromine atom and sulfonamide group plays crucial roles in its reactivity and binding properties, which are essential for its biological activity.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
5-Bromo-N-methylpyridine-3-sulfonamideMethyl group instead of dimethylDifferent solubility and biological activity
2-Amino-5-bromo-N,N-dimethylpyridine-3-sulfonamideAmino group at position 2Enhanced biological activity against certain targets
5-Chloro-N,N-dimethylpyridine-3-sulfonamideChlorine instead of bromineDifferent reactivity and potential applications

This table highlights how variations in substituents can influence the compound's solubility, reactivity, and overall biological effectiveness.

Case Studies

Several studies have explored the biological activity of pyridinesulfonamide derivatives:

  • Cancer Cell Line Studies : In one study, derivatives similar to this compound were tested against non-small cell lung cancer (NSCLC) cell lines. The results indicated that certain compounds could effectively inhibit cell proliferation and induce apoptosis in cancer cells .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of related sulfonamides, revealing that these compounds could inhibit bacterial growth effectively, particularly against resistant strains.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 896160-99-9
  • Molecular Formula : C₇H₉BrN₂O₂S
  • Molecular Weight : 265.13 g/mol
  • Purity : 99% (industrial grade) .
  • Structure : Features a pyridine core substituted with a bromine atom at position 5 and a dimethylsulfonamide group at position 2.

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares 5-Bromo-N,N-dimethylpyridine-3-sulfonamide with derivatives differing in sulfonamide N-substituents:

Compound Name CAS No. Molecular Formula Substituent (R) Molecular Weight Key Properties
This compound 896160-99-9 C₇H₉BrN₂O₂S N,N-dimethyl 265.13 High lipophilicity, industrial-scale synthesis
N-Ethyl-5-bromopyridine-3-sulfonamide 1065074-78-3 C₇H₉BrN₂O₂S N-ethyl 265.10 Moderate hydrophilicity, 96% purity
5-Bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide - C₇H₉BrN₂O₃S N-(2-hydroxyethyl) 281.12 Increased solubility due to hydroxyl group
5-Bromo-N-isopropylpyridine-3-sulfonamide 1240282-56-7 C₈H₁₁BrN₂O₂S N-isopropyl 279.16 Steric hindrance from branched alkyl
5-Bromo-N-(tetrahydro-2H-pyran-4-yl)pyridine-3-sulfonamide 1307606-48-9 C₁₀H₁₃BrN₂O₃S N-(tetrahydro-2H-pyran-4-yl) 321.24 Bulky cyclic ether enhances metabolic stability
5-Bromo-N-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide 1244060-04-5 C₁₂H₁₈BrN₃O₂S N-(1-ethylpiperidin-3-yl) 340.26 Basic amine improves target binding

Preparation Methods

Sulfonamide Formation on Pyridine Rings

Sulfonamide synthesis typically involves reaction of sulfonyl chlorides with amines or the direct sulfonation of amines. For pyridine derivatives, sulfonamide formation is often achieved by:

  • Reacting pyridine-3-sulfonyl chlorides with N,N-dimethylamine to yield N,N-dimethylpyridine-3-sulfonamide.
  • Alternatively, copper-catalyzed coupling reactions using arylboronic acids, nitroarenes, and sulfur sources such as potassium pyrosulfite (K2S2O5) or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) have been reported as green, effective methods for sulfonamide synthesis, minimizing toxic by-products and improving atom economy.

Bromination at the 5-Position of Pyridine

Selective bromination at the 5-position of pyridine rings can be challenging due to the ring's electronic properties. Recent patented methods describe:

  • Use of N-bromosuccinimide (NBS) as a brominating agent at low temperatures (0–10°C) to selectively introduce bromine onto aromatic sulfonamide intermediates, achieving high yields (~80%) and purity (>95% by GC).
  • The bromination step is typically performed in a suitable solvent such as dimethylformamide (DMF) or other polar aprotic solvents to facilitate regioselectivity and yield.

N,N-Dimethylation of Sulfonamide Nitrogen

N,N-dimethylation is commonly achieved by:

  • Using dimethylamine or formaldehyde/formic acid mixtures (Eschweiler–Clarke methylation) on sulfonamide intermediates.
  • Alternatively, synthesis can start from N,N-dimethylated amines reacting with sulfonyl chlorides.

In advanced synthetic routes, the N,N-dimethyl group is introduced early or concurrently with sulfonamide formation to streamline the process.

Representative Synthetic Route from Patented Processes

A notable process for preparing brominated sulfonamide derivatives involves:

Step Reaction Description Conditions Yield/Notes
1 Sulfanilamide treated with hydrogen peroxide and hydrochloric acid in DMF to form 4-amino-3,5-dichlorobenzenesulfonamide intermediate 20–25°C, 3–5 hours 85.6% yield
2 Bromination of the intermediate using N-bromosuccinimide at 0–10°C Stirring 1–3 hours ~80% yield, >95% purity
3 Subsequent functional group transformations (e.g., diazotization, substitution) to finalize the brominated sulfonamide Mild temperatures (0–20°C) High yield, minimal by-products

This process emphasizes mild conditions and the use of low-cost reagents, suitable for scale-up.

Research Findings and Comparative Analysis

Recent literature and patents highlight several key points:

  • Mild Reaction Conditions : Avoiding high temperatures (>100°C) reduces side reactions and decomposition, improving yield and purity.
  • Use of Green Chemistry Principles : Copper-catalyzed three-component reactions using potassium pyrosulfite or DABSO as sulfur sources minimize toxic waste and improve atom economy in sulfonamide synthesis.
  • Selective Bromination : N-bromosuccinimide is effective for selective bromination on pyridine sulfonamide intermediates at low temperatures, enabling high regioselectivity.
  • Avoidance of Palladium Catalysts : Some processes avoid expensive palladium catalysts by employing nickel catalysts or copper catalysis, reducing cost and environmental impact.

Data Table Summarizing Preparation Methods

Preparation Step Reagents & Catalysts Reaction Conditions Yield (%) Advantages References
Sulfonamide formation on pyridine Sulfanilamide, H2O2, HCl, DMF 20–25°C, 3–5 h 85.6 Mild, economical
Bromination N-bromosuccinimide (NBS) 0–10°C, 1–3 h ~80 High regioselectivity, high purity
N,N-Dimethylation Dimethylamine or formaldehyde derivatives Ambient to mild heating Variable Efficient N-methylation
Copper-catalyzed sulfonamide synthesis Arylboronic acids, nitroarenes, K2S2O5, Cu catalyst Room temp, green solvent High Environmentally friendly, high atom economy
Negishi coupling for pyridine derivatives Methyl zinc compound, Ni catalyst Mild, scalable High Avoids Pd catalysts, scalable

Q & A

Basic: What are the critical parameters to optimize during the synthesis of 5-Bromo-N,N-dimethylpyridine-3-sulfonamide?

Methodological Answer:
Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity by stabilizing intermediates .
  • Temperature control : Reactions often proceed under reflux (80–120°C) to ensure complete conversion while avoiding decomposition .
  • Reaction time : Typically 12–48 hours, monitored via TLC or HPLC to track progress .
  • Base selection : Potassium carbonate or triethylamine is used to deprotonate intermediates and drive sulfonamide formation .
    Experimental Design Tip: Use factorial design to systematically vary parameters (e.g., solvent/base combinations) and identify optimal conditions .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with variations at the bromine position (e.g., substitution with -Cl, -CF₃) or sulfonamide group (e.g., cyclopropyl or aryl substitutions) .
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) or pathogens (e.g., antimicrobial models) to correlate structural changes with activity .
  • Computational modeling : Employ docking simulations (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .
    Data Analysis : Use multivariate regression to quantify substituent effects on bioactivity .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and dimethylamine protons (δ 2.8–3.2 ppm) .
  • Mass spectrometry : HRMS validates molecular weight (expected [M+H]⁺ ~ 290–295 Da) and bromine isotope patterns .
  • X-ray crystallography : Resolves 3D conformation, including sulfonamide geometry and halogen bonding interactions .

Advanced: How can researchers resolve contradictory data in biological activity assays for this compound?

Methodological Answer:

  • Control experiments : Verify assay reproducibility using positive/negative controls (e.g., known inhibitors) and standardized protocols .
  • Statistical validation : Apply ANOVA or Tukey’s test to assess significance across replicates .
  • Meta-analysis : Compare results with structurally similar sulfonamides (e.g., 5-Bromo-2-methoxy analogues) to identify trends or outliers .
    Case Study : Inconsistent antimicrobial activity may arise from solubility differences; use DLS to assess aggregation states in solution .

Advanced: What computational strategies are effective for predicting reaction pathways in modifying this compound?

Methodological Answer:

  • Reaction path search : Use quantum chemical software (e.g., Gaussian) to model intermediates and transition states for bromine substitution or sulfonamide alkylation .
  • Machine learning : Train models on existing sulfonamide reaction datasets to predict yields/conditions for new derivatives .
    Validation : Cross-check computational predictions with small-scale experimental trials .

Basic: How can researchers evaluate the biological activity of this compound in antimicrobial studies?

Methodological Answer:

  • In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
  • Mechanistic studies : Perform time-kill assays or combine with β-lactamase inhibitors to assess synergy .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced: What solvent systems and reaction conditions minimize side products during sulfonamide functionalization?

Methodological Answer:

  • Solvent optimization : Mixtures of DCM/water biphasic systems reduce hydrolysis of reactive intermediates .
  • Catalyst screening : Test Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to improve regioselectivity .
  • In situ monitoring : Use ReactIR to detect transient species and adjust conditions dynamically .

Advanced: How can chemical software enhance data management for high-throughput studies on this compound?

Methodological Answer:

  • ELN integration : Platforms like LabArchives or ChemDraw Notebook automate data entry and ensure reproducibility .
  • Cloud-based analysis : Tools like Schrödinger LiveDesign enable collaborative SAR analysis and real-time updates .
    Security : Implement role-based access controls to protect proprietary data .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-N,N-dimethylpyridine-3-sulfonamide
Reactant of Route 2
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5-Bromo-N,N-dimethylpyridine-3-sulfonamide

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